molecular formula C11H11NO2 B13875310 2-Ethoxy-4-(2-oxoethyl)benzonitrile

2-Ethoxy-4-(2-oxoethyl)benzonitrile

Cat. No.: B13875310
M. Wt: 189.21 g/mol
InChI Key: WIVLTMABLIYLJQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(2-oxoethyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an ethoxy group and an oxoethyl group attached to a benzene ring with a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-oxoethyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzonitrile with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The ethoxy and oxoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Ethoxy-4-(2-oxoethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.

    4-(2-Oxoethyl)benzonitrile: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-Ethoxy-4-methylbenzonitrile: Contains a methyl group instead of an oxoethyl group, leading to different chemical properties.

Uniqueness

2-Ethoxy-4-(2-oxoethyl)benzonitrile is unique due to the presence of both ethoxy and oxoethyl groups, which confer specific chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-ethoxy-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-2-14-11-7-9(5-6-13)3-4-10(11)8-12/h3-4,6-7H,2,5H2,1H3

InChI Key

WIVLTMABLIYLJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC=O)C#N

Origin of Product

United States

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